molecular formula C17H22N2O B7497727 cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

Cat. No.: B7497727
M. Wt: 270.37 g/mol
InChI Key: KJALNEGZZLQEGT-UHFFFAOYSA-N
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Description

Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a structurally complex molecule featuring a partially saturated pyridoindole core system. The core consists of a fused pyridine-indole scaffold with hydrogenation at positions 1,2,3,4,4a, and 9b, contributing to its conformational rigidity. Substituents include methyl groups at positions 2 and 8, enhancing lipophilicity, and a cyclopropyl ketone moiety at position 5, which may influence stereoelectronic properties and metabolic stability .

Properties

IUPAC Name

cyclopropyl-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-3-6-15-13(9-11)14-10-18(2)8-7-16(14)19(15)17(20)12-4-5-12/h3,6,9,12,14,16H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJALNEGZZLQEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic compound that belongs to the class of pyridoindole derivatives. This compound's structure suggests potential biological activity due to its unique arrangement of functional groups and cyclic structures. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C17H22N2OC_{17}H_{22}N_2O. Its IUPAC name reflects its complex structure which includes a cyclopropyl group and a pyridoindole framework. The molecular weight is approximately 270.37 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on multiple pathways:

  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Antimicrobial Activity : Some derivatives of pyridoindoles have shown promising results against bacterial and fungal strains.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities as summarized in the following table:

Activity Description Reference
AntimicrobialDemonstrated moderate activity against Mycobacterium tuberculosis and other pathogens
AnticancerIn vitro studies show potential against human tumor cell lines
NeuroprotectiveMay exhibit protective effects in neurodegenerative models
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

Several studies have explored the biological effects of similar compounds with pyridoindole structures:

  • Anticancer Activity : A study evaluated a series of pyridoindole derivatives for their anticancer properties against a panel of human tumor cell lines. Cyclopropyl derivatives showed significant cytotoxicity in renal and breast cancer cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range against these cancer types.
    • : This suggests a potential role in cancer therapy development.
  • Antimycobacterial Activity : In another study focused on antimycobacterial properties, derivatives were tested against Mycobacterium tuberculosis.
    • Results : Several compounds demonstrated moderate activity with minimum inhibitory concentrations (MICs) indicating effectiveness.
    • Implications : This highlights the potential for developing new treatments for tuberculosis.

Comparison with Similar Compounds

Pyridoindole Derivatives

The pyridoindole scaffold is shared with metabolites such as 5-(2-{2,8-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)-2-methylpyridine (HMDB0240240), which features an ethylpyridine extension instead of a cyclopropyl ketone. This substitution reduces steric bulk but may decrease metabolic stability compared to the cyclopropyl group in the target compound .

Thiophene-Based Analogues

Compounds 7a and 7b from are thiophene derivatives with amino, hydroxy, and cyano substituents. While their core structure differs (thiophene vs. pyridoindole), they share synthetic strategies involving 1,4-dioxane and triethylamine-mediated condensations.

Cathinone Derivatives

The novel cathinone derivative 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (indapyrophenidone) shares a ketone functional group but differs in its indenyl-pyrrolidine core. Cathinones are known for stimulant effects via monoamine reuptake inhibition, suggesting that the target compound’s pyridoindole-ketone structure might interact with similar neurotransmitter systems, albeit with modified selectivity due to steric and electronic differences .

Pharmacological and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity Synthetic Route
Cyclopropyl(2,8-dimethyl-…pyrido[4,3-b]indol-5-yl)methanone Hexahydro pyridoindole 2,8-dimethyl; cyclopropyl ketone ~340 (estimated) Not reported (Potential CNS activity inferred) Likely multi-step cyclization
5-(2-{2,8-dimethyl…pyrido[4,3-b]indol-5-yl}ethyl)-2-methylpyridine (HMDB0240240) Pyridoindole Ethylpyridine; 2,8-dimethyl ~335 (estimated) Metabolite; role not specified Biotransformation or synthetic
7a: (5-Amino-3-hydroxy…thiophene-5-yl)methanone Thiophene Cyano; diamino; hydroxy ~250 (calculated) Intermediate; no reported bioactivity Condensation with malononitrile
Indapyrophenidone Indenyl-pyrrolidine Phenyl; pyrrolidine; ethanone ~308 (reported) Psychoactive (stimulant) Multi-step alkylation/condensation

Key Observations:

  • The target compound’s cyclopropyl ketone may enhance metabolic stability compared to cathinones’ linear alkyl ketones, which are prone to oxidation .
  • Thiophene derivatives (e.g., 7a/7b) lack the fused heterocyclic complexity of pyridoindoles, limiting their utility in CNS-targeted applications .

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